molecular formula C18H19N5O B2805122 N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)quinoxaline-2-carboxamide CAS No. 1448036-35-8

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)quinoxaline-2-carboxamide

Cat. No.: B2805122
CAS No.: 1448036-35-8
M. Wt: 321.384
InChI Key: FSAOVYPNFWCSLB-UHFFFAOYSA-N
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Description

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a quinoxaline core, a heterocyclic aromatic organic compound, and an indazole moiety, which is known for its medicinal properties.

Preparation Methods

The synthesis of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)quinoxaline-2-carboxamide typically involves multiple steps, starting with the preparation of the indazole and quinoxaline precursors. One common synthetic route includes the following steps:

  • Indazole Synthesis: : The indazole core can be synthesized through the cyclization of hydrazine derivatives with α-bromo ketones.

  • Quinoxaline Synthesis: : Quinoxaline derivatives are often prepared by the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.

  • Coupling Reaction: : The indazole and quinoxaline units are then coupled using a suitable amide bond-forming reaction, such as the use of coupling reagents like carbodiimides (e.g., DCC, EDC) or peptide coupling agents.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: : Nucleophilic substitution reactions can be carried out at various positions on the quinoxaline ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include oxidized quinoxaline derivatives, reduced indazole derivatives, and substituted quinoxaline derivatives.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: : The compound exhibits biological activity, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: : It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: : It can be used in the production of advanced materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)quinoxaline-2-carboxamide is unique due to its specific structural features and biological activities. Similar compounds include other indazole derivatives and quinoxaline derivatives, which also exhibit biological activity but may differ in their molecular targets and mechanisms of action.

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Properties

IUPAC Name

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-23-17-9-5-2-6-12(17)15(22-23)10-20-18(24)16-11-19-13-7-3-4-8-14(13)21-16/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAOVYPNFWCSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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